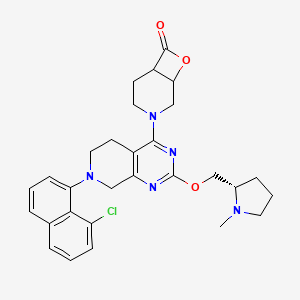

G12S inhibitor-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

G12S inhibitor-1 is a selective inhibitor developed to target the K-Ras (G12S) mutation, a specific mutation in the KRAS gene. This mutation is found in various cancers, including non-small cell lung cancer and colorectal cancer. The compound functions by suppressing oncogenic signaling, making it a promising candidate for cancer therapy .

Preparation Methods

The synthesis of G12S inhibitor-1 involves noncatalytic serine acylation using β-lactone as an electrophile . This method allows for the selective targeting of the serine residue in the K-Ras (G12S) mutation. The preparation process includes the formation of covalent adducts with GDP-bound K-Ras (G12S), promoting acylation of the mutant serine residue . Industrial production methods for this compound are still under development, focusing on optimizing yield and purity.

Chemical Reactions Analysis

G12S inhibitor-1 undergoes several types of chemical reactions, primarily involving acylation. The compound forms covalent bonds with the serine residue in the K-Ras (G12S) mutation, leading to the suppression of oncogenic signaling . Common reagents used in these reactions include β-lactone and other electrophiles. The major products formed from these reactions are covalent adducts with GDP-bound K-Ras (G12S) .

Scientific Research Applications

G12S inhibitor-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying selective inhibition of serine residues. In biology and medicine, it is used to investigate the role of K-Ras (G12S) mutations in cancer and to develop targeted therapies . The compound’s ability to suppress oncogenic signaling makes it a valuable tool for cancer research and drug development .

Mechanism of Action

The mechanism of action of G12S inhibitor-1 involves the acylation of the serine residue in the K-Ras (G12S) mutation. This acylation suppresses the oncogenic signaling pathways by forming covalent adducts with GDP-bound K-Ras (G12S) . The molecular targets of this compound include the Switch-II pocket (S-IIP) of K-Ras, which allows for selective binding and inhibition . The pathways involved in this mechanism include the suppression of downstream Ras effectors such as phospho-ERK and phospho-AKT .

Comparison with Similar Compounds

G12S inhibitor-1 is unique in its ability to selectively target the serine residue in the K-Ras (G12S) mutation. Similar compounds include inhibitors targeting other KRAS mutations, such as G12C and G12D . These compounds also function by forming covalent bonds with their respective target residues, but this compound is distinct in its use of β-lactone for serine acylation . The development of this compound provides a new option for targeting serine residues in oncogenic mutations .

Properties

Molecular Formula |

C29H32ClN5O3 |

|---|---|

Molecular Weight |

534.0 g/mol |

IUPAC Name |

3-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-8-oxa-3-azabicyclo[4.2.0]octan-7-one |

InChI |

InChI=1S/C29H32ClN5O3/c1-33-12-4-7-19(33)17-37-29-31-23-15-34(24-9-3-6-18-5-2-8-22(30)26(18)24)13-10-20(23)27(32-29)35-14-11-21-25(16-35)38-28(21)36/h2-3,5-6,8-9,19,21,25H,4,7,10-17H2,1H3/t19-,21?,25?/m0/s1 |

InChI Key |

VKLRGERKXJSQFY-LGQZFRORSA-N |

Isomeric SMILES |

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)OC7=O |

Canonical SMILES |

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)OC7=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid](/img/structure/B14913443.png)

![({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone](/img/structure/B14913448.png)

![3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)

![[(2S,5R)-2-[5,5-bis(aminomethyl)-4H-1,2-oxazol-3-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;2,2,2-trifluoroacetic acid](/img/structure/B14913460.png)

![6-(4-Cyanophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B14913507.png)